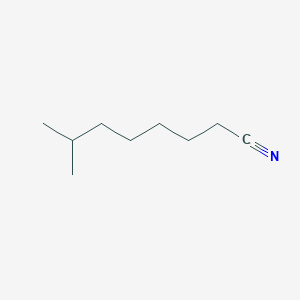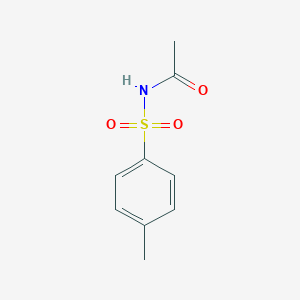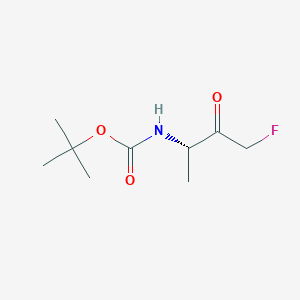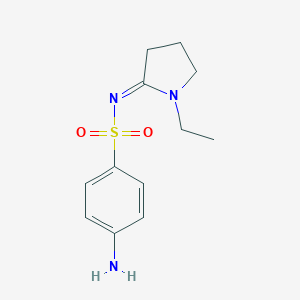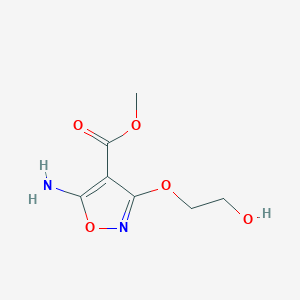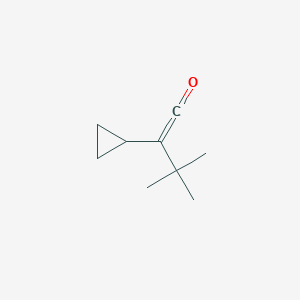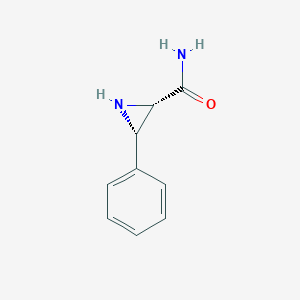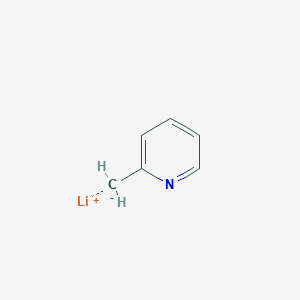
(2-Pyridylmethyl)lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pyridylmethyl)lithium is a chemical compound which is widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for a variety of applications in the field of chemistry.
Applications De Recherche Scientifique
(2-Pyridylmethyl)lithium has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, particularly for the preparation of heterocyclic compounds. It can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. In addition, (2-Pyridylmethyl)lithium has been used in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Pyridylmethyl)lithium is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species to form new compounds. This reactivity makes (2-Pyridylmethyl)lithium a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2-Pyridylmethyl)lithium. However, it is known to be highly reactive and can cause damage to biological systems if not handled properly. Therefore, it is important to use caution when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Pyridylmethyl)lithium in lab experiments include its high reactivity and versatility. It can be used in a variety of reactions and can form complex compounds with metal ions. However, the limitations of using this compound include its highly reactive nature, which requires careful handling, and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The compound's reactivity and ability to form complex compounds could be useful in the development of new treatments for a variety of diseases. Additionally, (2-Pyridylmethyl)lithium could be used in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, (2-Pyridylmethyl)lithium is a highly reactive compound that has a wide range of applications in scientific research. Its versatility and reactivity make it a valuable tool in organic synthesis and coordination chemistry. However, its highly reactive nature requires careful handling, and its mechanism of action is not well understood. Despite these limitations, there are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research, including the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of (2-Pyridylmethyl)lithium involves the reaction of 2-bromomethylpyridine with n-butyllithium. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures. The resulting product is a highly reactive compound that must be handled with care.
Propriétés
Numéro CAS |
1749-29-7 |
|---|---|
Nom du produit |
(2-Pyridylmethyl)lithium |
Formule moléculaire |
C6H6LiN |
Poids moléculaire |
99.1 g/mol |
Nom IUPAC |
lithium;2-methanidylpyridine |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1 |
Clé InChI |
BEBIQSRTLZBRRT-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=CC=CC=N1 |
SMILES canonique |
[Li+].[CH2-]C1=CC=CC=N1 |
Synonymes |
(2-pyridylmethyl)lithium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



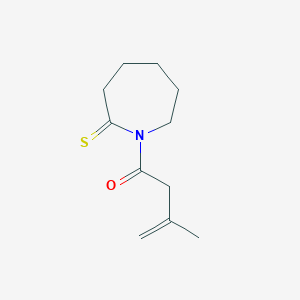
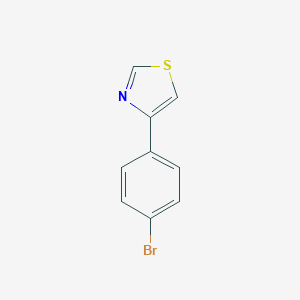
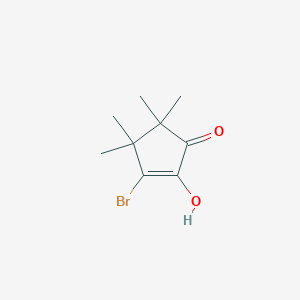
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
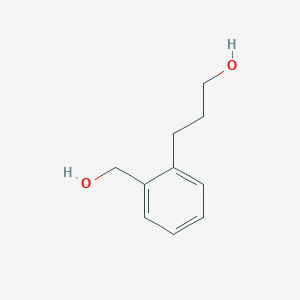
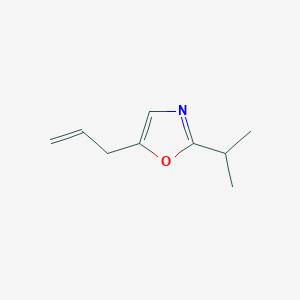
![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
